molecular formula C22H17ClN2O3 B13144498 1,4-Diamino-7-chloro-2-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88605-49-6

1,4-Diamino-7-chloro-2-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13144498
CAS No.: 88605-49-6
M. Wt: 392.8 g/mol
InChI Key: LKRBDVCBMNDTCU-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes amino, chloro, and phenethoxy substituents on the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The anthracene core is first nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Halogenation: Chlorine atoms are introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: The phenethoxy group is introduced via etherification reactions, often using phenol derivatives and suitable bases.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-phenethoxyanthracene-9,10-dione
  • 1,4-Diamino-7-chloroanthracene-9,10-dione
  • 1,4-Diamino-2-chloroanthracene-9,10-dione

Uniqueness

1,4-Diamino-7-chloro-2-phenethoxyanthracene-9,10-dione is unique due to the combination of amino, chloro, and phenethoxy substituents on the anthracene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics, medicinal chemistry, and material science.

Properties

CAS No.

88605-49-6

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O3/c23-13-6-7-14-15(10-13)22(27)19-18(21(14)26)16(24)11-17(20(19)25)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2

InChI Key

LKRBDVCBMNDTCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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